(1R,2R)-2-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine
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Overview
Description
(1R,2R)-2-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine is a chiral cyclopropane derivative. Compounds containing cyclopropane rings are of significant interest in medicinal chemistry due to their unique structural properties and biological activities. The presence of chloro and fluoro substituents on the phenyl ring can influence the compound’s reactivity and interaction with biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine typically involves the cyclopropanation of a suitable precursor. One common method is the Simmons-Smith reaction, where a zinc-copper couple is used to generate a carbenoid intermediate that reacts with an alkene. The reaction conditions often include the use of diiodomethane and a solvent such as diethyl ether.
Industrial Production Methods
Industrial production methods for such compounds may involve optimized versions of laboratory-scale reactions. These methods focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalytic systems can be employed.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield imines, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving cyclopropane-containing compounds.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Applications in the development of agrochemicals or materials science.
Mechanism of Action
The mechanism of action of (1R,2R)-2-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine would depend on its specific biological target. Generally, cyclopropane derivatives can interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The presence of chloro and fluoro groups can enhance binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- (1R,2R)-2-(3-Chlorophenyl)cyclopropan-1-amine
- (1R,2R)-2-(4-Fluorophenyl)cyclopropan-1-amine
- (1R,2R)-2-(3-Bromo-4-fluorophenyl)cyclopropan-1-amine
Uniqueness
The unique combination of chloro and fluoro substituents in (1R,2R)-2-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine can result in distinct chemical and biological properties compared to its analogs. These substituents can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C9H9ClFN |
---|---|
Molecular Weight |
185.62 g/mol |
IUPAC Name |
(1R,2R)-2-(3-chloro-4-fluorophenyl)cyclopropan-1-amine |
InChI |
InChI=1S/C9H9ClFN/c10-7-3-5(1-2-8(7)11)6-4-9(6)12/h1-3,6,9H,4,12H2/t6-,9-/m1/s1 |
InChI Key |
ZNRBLOZQQJVBEC-HZGVNTEJSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H]1N)C2=CC(=C(C=C2)F)Cl |
Canonical SMILES |
C1C(C1N)C2=CC(=C(C=C2)F)Cl |
Origin of Product |
United States |
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